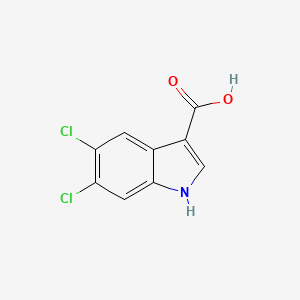

5,6-dichloro-1H-Indole-3-carboxylic acid

Beschreibung

Significance of the Indole (B1671886) Nucleus as a Fundamental Heterocyclic System in Organic Chemistry

The indole nucleus, a bicyclic structure consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is one of the most important heterocyclic systems in organic chemistry. beilstein-journals.orgnih.gov This aromatic scaffold is not merely a synthetic curiosity; it is a recurring motif in nature, forming the core of the essential amino acid tryptophan and its numerous metabolites, such as the neurotransmitter serotonin and the plant hormone auxin (indole-3-acetic acid). beilstein-journals.orgnih.gov Its prevalence in biologically active compounds makes the indole ring a "privileged scaffold," a framework that is frequently utilized in the design of new pharmaceutical drugs and other bioactive molecules. beilstein-journals.org The unique electronic properties of the indole ring system allow it to participate in various chemical interactions, making it a versatile building block for complex molecular architectures. nih.gov

Academic Relevance of Indole-3-carboxylic Acid Scaffolds in Synthetic and Mechanistic Studies

Attaching a carboxylic acid group at the 3-position of the indole nucleus creates the indole-3-carboxylic acid scaffold, a molecule of significant academic and practical interest. This scaffold serves as a key intermediate in the synthesis of a wide array of more complex molecules. rsc.orgnih.gov In recent research, derivatives of indole-3-carboxylic acid have been investigated for numerous applications. For instance, they have been designed and synthesized as potential antagonists for the auxin receptor protein TIR1, leading to the development of new classes of herbicides. nih.govfrontiersin.org Other studies have explored their potential as antihypertensive agents by targeting the angiotensin II receptor. The adaptability of the carboxylic acid functional group allows for a variety of chemical transformations, making it an ideal anchor point for building molecular diversity in synthetic studies.

Contextualization of Dichloro-substituted Indole-3-carboxylic Acids within Advanced Indole Chemistry Research

The introduction of halogen atoms onto the indole scaffold is a critical strategy in medicinal chemistry for modulating a molecule's physicochemical properties. Halogenation can influence factors such as lipophilicity, metabolic stability, and binding affinity to biological targets. The synthesis of halogenated derivatives like 5-chloro-1H-indole-3-carboxylic acid and 6-bromo-1H-indole-3-carboxylic acid has been a subject of focused research.

The specific placement of two chlorine atoms at the 5- and 6-positions of the indole-3-carboxylic acid backbone represents a targeted modification within advanced indole chemistry. This dichloro-substitution pattern is intended to further refine the electronic and steric properties of the molecule, potentially enhancing its potency, selectivity, or pharmacokinetic profile for a specific application. While detailed research exclusively focused on 5,6-dichloro-1H-indole-3-carboxylic acid is not extensively documented in publicly available literature, its structure positions it as a compound of interest for synthetic programs aiming to create novel bioactive agents by exploring the impact of polyhalogenation on the indole framework.

Physicochemical Properties

Below are the calculated and known properties of this compound and its parent compound, Indole-3-carboxylic acid.

| Property | Value for this compound | Value for Indole-3-carboxylic acid |

| Molecular Formula | C₉H₅Cl₂NO₂ | C₉H₇NO₂ |

| Molecular Weight | 230.05 g/mol | 161.16 g/mol nih.gov |

| Appearance | Data not available | White to light yellow solid medchemexpress.com |

| Melting Point | Data not available | 232-234 °C chemicalbook.com |

| Solubility | Data not available | Soluble in DMSO and Ethanol medchemexpress.comchemicalbook.com |

| pKa | Data not available | 5.39 nih.gov |

| LogP | Data not available | 1.99 nih.gov |

Note: Physicochemical properties for this compound are largely theoretical or not found in the cited literature. Properties for the parent compound are provided for context.

Synthetic Approaches to the Indole-3-Carboxylic Acid Scaffold

The synthesis of the indole nucleus is a well-established area of organic chemistry, with several named reactions used to construct this heterocyclic system. These methods can be adapted for the synthesis of substituted derivatives, including halogenated indole-3-carboxylic acids.

| Synthetic Method | Description | Starting Materials (General) |

| Fischer Indole Synthesis | An acid-catalyzed reaction that produces an indole from a (substituted) phenylhydrazine and an aldehyde or ketone. It is one of the oldest and most reliable methods for indole synthesis. thermofisher.comwikipedia.org | Phenylhydrazines, Aldehydes/Ketones |

| Japp-Klingemann Reaction | Used to synthesize hydrazones from β-keto-acids or esters and aryl diazonium salts. The resulting hydrazone can then be cyclized to form an indole via the Fischer synthesis. wikipedia.orgresearchgate.net | β-keto-acids/esters, Aryl diazonium salts |

| Reissert Synthesis | Involves the condensation of o-nitrotoluene with diethyl oxalate to form an o-nitrophenylpyruvic acid, which is then reductively cyclized to form the indole-2-carboxylic acid. This can be a precursor to other indole derivatives. | o-Nitrotoluenes, Diethyl oxalate |

| Modern Cascade Methods | Recent innovations include one-pot cascade methods, for example, using isatins and DMSO to generate indole-3-carboxylic acids through a carbon atom translocation mechanism, avoiding hazardous reagents. rsc.org | Isatins, DMSO |

For a compound like this compound, a plausible route would involve starting with a correspondingly substituted phenylhydrazine, such as 3,4-dichlorophenylhydrazine, and reacting it with pyruvic acid in a Fischer indole synthesis. thermofisher.comwikipedia.org Alternatively, methods involving the direct halogenation of an indole-3-carboxylic acid precursor could be employed, although controlling the regioselectivity for the 5- and 6-positions would be a key synthetic challenge.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5,6-dichloro-1H-indole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO2/c10-6-1-4-5(9(13)14)3-12-8(4)2-7(6)11/h1-3,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZTUPMWAMPRPOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)NC=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1404531-95-8 | |

| Record name | 5,6-dichloro-1H-indole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5,6 Dichloro 1h Indole 3 Carboxylic Acid and Its Substituted Analogs

Copper-Catalyzed Approaches to N-Substituted Indole-3-carboxylic Acid Derivatives

Copper-catalyzed reactions have emerged as powerful tools for the formation of carbon-nitrogen bonds, a key step in the synthesis of N-substituted indoles. These methods offer mild conditions and good functional group tolerance compared to traditional approaches.

Intramolecular Amination of Aryl Bromides in Indole (B1671886) Ring Formation

A versatile strategy for constructing the indole ring involves a copper-catalyzed intramolecular C-N coupling reaction. This approach, often referred to as an Ullmann-type condensation, efficiently forms the pyrrole (B145914) ring of the indole nucleus. The synthesis of N-substituted indole-3-carboxylic acid derivatives can be achieved through a Cu(I)-catalyzed intramolecular amination of aryl bromides. nih.gov In this process, an appropriately substituted precursor containing an aryl bromide and an amine moiety is cyclized in the presence of a copper catalyst.

The reaction typically employs a copper(I) iodide (CuI) catalyst in combination with a base such as potassium phosphate (B84403) (K₃PO₄) in a solvent like N,N-dimethylformamide (DMF). nih.gov This system has proven effective for the synthesis of a variety of N-alkylated and N-arylated derivatives of methyl 1H-indole-3-carboxylate. nih.gov The procedure is notable for its operational simplicity, as it can be performed under an air atmosphere with good to high yields. nih.gov The development of new anionic N¹,N²-diarylbenzene-1,2-diamine ligands has further advanced this methodology, enabling the amination of aryl bromides to occur under mild, room-temperature conditions. acs.orgnih.gov

| Catalyst System | Base | Solvent | Temperature | Product Type | Yield |

| CuI | K₃PO₄ | DMF | Mild | N-alkyl/aryl indole-3-carboxylates | Good to High nih.gov |

| CuI / Anionic Ligand | NaOMe | DMSO | Room Temp | N-aryl/alkyl amines | High nih.gov |

Copper(I) Iodide Catalyzed Reactions for 2-Aminoindole-3-carboxylates

Copper(I) iodide is also instrumental in the synthesis of 2-aminoindole-3-carboxylic acid derivatives. A new and efficient method involves the reaction of N-(2-iodophenyl)formamides with active methylene (B1212753) compounds like malononitrile (B47326) or cyanoacetates. thieme-connect.com This reaction is catalyzed by copper(I) iodide in the presence of potassium carbonate and provides a direct route to 2-aminoindole-3-carbonitriles and 2-aminoindole-3-carboxylates, respectively. thieme-connect.com

The use of N-(2-iodophenyl)formamide as a substrate is crucial, as it prevents undesired side reactions that can occur with unprotected 2-iodoanilines. thieme-connect.com The reaction proceeds cleanly under the specified conditions to afford the desired products in satisfactory yields. thieme-connect.com

Cascade and One-Pot Synthetic Strategies for Indole-3-carboxylic Acids

Cascade and one-pot reactions offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple synthetic steps into a single procedure.

Utilizing Isatins and Dimethyl Sulfoxide (B87167) for Indole-3-carboxylic Acid Formation

A robust one-pot cascade methodology has been developed for the synthesis of indole-3-carboxylic acids starting from isatins and using dimethyl sulfoxide (DMSO) as a reactant. rsc.org This unorthodox approach involves a unique carbon atom translocation. The reaction proceeds via the in situ generation of an α,β-unsaturated methylvinylsulfoxide, followed by amide bond cleavage and subsequent ring closure to form the indole-3-carboxylic acid skeleton. rsc.org This method is notable for its innovative use of DMSO as a one-carbon source in the final product structure.

Mechanistic Insights into Carbon Atom Translocation during Indole Ring Construction

The mechanism of this cascade reaction is a key aspect of its novelty. The process is initiated by the reaction of isatin (B1672199) with DMSO, leading to a series of intermediates. rsc.org A critical step is the formation of an α,β-unsaturated methylvinylsulfoxide. This is followed by the cleavage of the amide bond within the isatin ring and a rearrangement that incorporates a carbon atom from the DMSO-derived species into the newly formed indole ring at the 3-position, ultimately yielding the carboxylic acid functionality after hydrolysis. rsc.org This translocation of a carbon atom represents a significant departure from traditional indole syntheses. rsc.org

Japp-Klingemann Condensation and Fischer Indole Synthesis for Dichloro-Indole-Carboxylic Acid Derivatives

The combination of classical named reactions provides a reliable pathway to specifically substituted indole derivatives, including those with dichlorination patterns.

The Japp-Klingemann reaction is a well-established method for synthesizing hydrazones from β-keto-acids or β-keto-esters and aryl diazonium salts. wikipedia.org These hydrazone intermediates are ideal precursors for the subsequent Fischer indole synthesis, which converts them into indoles upon heating in the presence of an acid catalyst. wikipedia.orgbyjus.com

This two-step sequence has been successfully employed to prepare dichloro-indole-carboxylic acid derivatives. For instance, ethyl-4,6-dichloro-1H-indole-2-carboxylate can be prepared starting from 3,5-dichloroaniline. nih.gov The synthesis begins with the Japp-Klingemann condensation, followed by a Fischer indole ring closure reaction to construct the dichloro-indole core. nih.gov This strategic combination allows for the precise placement of the chloro substituents on the benzene (B151609) ring of the indole nucleus. The Fischer indole synthesis component of this sequence involves the acid-catalyzed cyclization of the arylhydrazone, which proceeds through a nih.govnih.gov-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to form the aromatic indole ring. wikipedia.org

| Reaction Step | Starting Material Example | Key Reagents | Intermediate/Product |

| Japp-Klingemann Condensation | 3,5-dichloroaniline | NaNO₂, HCl, β-keto-ester | Arylhydrazone wikipedia.orgnih.gov |

| Fischer Indole Synthesis | Dichlorophenylhydrazone | Acid catalyst (e.g., H₂SO₄, PPA) | Dichloro-indole-carboxylate nih.govwikipedia.org |

Optimized Preparation of 3-(2-carboxy-4,6-dichloro-1H-indol-3-yl)propionic Acid Analogs

An optimized and robust synthesis for 3-(2-carboxy-4,6-dichloro-indol-3-yl)propionic acid has been developed, achieving a 75% yield, which facilitates the upscaling of the procedure. rsc.orgelsevierpure.com The methodology is centered on a Japp–Klingemann condensation followed by a Fischer indole rearrangement. rsc.orgresearchgate.net This process begins with the condensation of 3,5-dichlorophenyldiazonium chloride with deprotonated 2-(ethoxycarbonyl)cyclopentanone, which results in the formation of a phenylhydrazone derivative. rsc.orgelsevierpure.com This intermediate then undergoes a Fischer indole (diaza-Cope) rearrangement to yield the final product. rsc.org

This synthetic strategy has been successfully applied to produce a series of ten derivatives, including eight novel compounds. rsc.orgelsevierpure.com The evaluation of these analogs has provided initial insights into their structure-activity relationships. rsc.orgresearchgate.net Notably, the synthesis of 3-(2-carboxy-4,6-dibromo-indol-3-yl)propionic acid using this method resulted in a compound with potency similar to its dichloro-substituted counterpart. rsc.orgelsevierpure.com

Table 1: Key Stages in the Optimized Synthesis

| Step | Reaction Type | Key Reagents | Outcome | Reported Yield |

|---|---|---|---|---|

| 1 | Japp–Klingemann Condensation | 3,5-dichlorophenyldiazonium chloride, deprotonated 2-(ethoxycarbonyl)cyclopentanone | Phenylhydrazone derivative | - |

Synthesis of 4,6-Dichloro-1H-indole-2-carboxylate Precursors via Multi-step Procedures

The synthesis of key precursors, such as ethyl 4,6-dichloro-1H-indole-2-carboxylate, is crucial for building more complex indole derivatives. A high-yield, multi-step procedure has been established for this purpose. The synthesis involves the reaction of ethyl 2-(2-(3,5-dichlorophenyl)hydrazono)propanoate with polyphosphoric acid in toluene (B28343). amazonaws.com This mixture is stirred at 45°C for 20 minutes. amazonaws.com Following the reaction, the toluene is evaporated, and the addition of ice to the residue causes the product to precipitate. amazonaws.com The resulting solid is then filtered off and purified via column chromatography to afford the pure ethyl 4,6-dichloro-1H-indole-2-carboxylate as a white solid with a 97% yield. amazonaws.com

Table 2: Synthesis of Ethyl 4,6-dichloro-1H-indole-2-carboxylate

| Step | Description | Reagents | Temperature | Yield |

|---|---|---|---|---|

| 1 | Fischer Indole Cyclization | Ethyl 2-(2-(3,5-dichlorophenyl)hydrazono)propanoate, polyphosphoric acid, toluene | 45 °C | 97% |

Diazotization Reactions for related 1H-Indazole-3-carboxylic Acid Derivatives as Synthetic Precedents

While distinct from the indole core, the synthesis of 1H-indazole-3-carboxylic acid derivatives via diazotization reactions serves as an important precedent for the formation of heterocyclic carboxylic acids. rawdatalibrary.net This methodology allows for the direct conversion of ortho-aminobenzacetamides and ortho-aminobenzacetates into the corresponding 1H-indazole-3-carboxylic acid derivatives. rawdatalibrary.net The key advantages of this approach include its operational simplicity and the use of mild reaction conditions. rawdatalibrary.net Other synthetic routes to indazole-3-carboxylic acid, a key starting material for various pharmaceutical agents, have also been explored, including methods starting from isatin or through the reaction of benzyne (B1209423) with diazo compounds. orgsyn.orggoogle.com However, the diazotization route from ortho-amino precursors remains a highly efficient and direct strategy. rawdatalibrary.netdntb.gov.ua

Solid Phase Peptide Synthesis Methodologies for Indole-3-carboxylic Acid Conjugates

Solid-phase peptide synthesis (SPPS) has been effectively employed to create conjugates of indole-3-carboxylic acid with short dipeptide motifs. rsc.orgnih.govresearchgate.net This methodology allows for the efficient construction of peptide-heterocycle hybrids. rsc.org The synthesis is typically performed on a solid support, such as a 2-chlorotrityl chloride (2-CTC) resin, which is well-suited for preparing short peptide chains. rsc.org

The general SPPS workflow involves the sequential addition of Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acids. rsc.orgwpmucdn.com The process consists of repeating cycles of two key steps:

Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed, typically using a solution of 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF), exposing a free amine. wpmucdn.com

Coupling: The next Fmoc-protected amino acid is activated by a coupling reagent, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium), and then added to react with the free amine on the resin, forming a peptide bond. rsc.orgwpmucdn.com

These cycles are repeated until the desired peptide sequence is assembled. wpmucdn.com The indole-3-carboxylic acid moiety can be incorporated into this sequence. After the synthesis is complete, the final conjugate is cleaved from the resin support using an acidolysis step. rsc.org This method has been used to produce libraries of novel indole dipeptide derivatives in high yields, typically ranging from 89% to 92%. rsc.org

Table 3: General Workflow for SPPS of Indole-Conjugated Peptides

| Stage | Description | Common Reagents |

|---|---|---|

| 1. Resin Loading | Attachment of the first Fmoc-protected amino acid to the solid support. | 2-CTC Resin, Fmoc-amino acid |

| 2. Deprotection | Removal of the N-terminal Fmoc group to expose a free amine. | 20% Piperidine in DMF |

| 3. Coupling | Activation and coupling of the next Fmoc-amino acid. | HBTU, Fmoc-amino acid |

| 4. Iteration | Repetition of deprotection and coupling steps for each amino acid. | - |

Mechanistic Investigations of Chemical Transformations Involving Indole 3 Carboxylic Acids

Elucidation of Reaction Pathways in Indole-3-carboxylic Acid Synthesis

The synthesis of substituted indole-3-carboxylic acids, including the 5,6-dichloro derivative, can be achieved through several strategic pathways. A common and versatile method is the reductive cyclization of a substituted 2-nitrophenyl derivative. This strategy relies on readily available starting materials and offers a robust route to the core indole (B1671886) structure. beilstein-journals.org

One such pathway begins with the nucleophilic aromatic substitution (SNAr) reaction between a substituted 2-chloronitrobenzene and a nucleophile like ethyl cyanoacetate. beilstein-journals.org For the synthesis of a 5,6-dichloro-1H-indole-3-carboxylic acid precursor, 1,2,4-trichloro-5-nitrobenzene would be the appropriate starting material. The resulting adduct, an ethyl 2-cyano-2-(2,4-dichloro-5-nitrophenyl)acetate, is then subjected to heterogeneous hydrogenation. This key step accomplishes both the reduction of the nitro group to an amine and the intramolecular cyclization to form the indole ring system. beilstein-journals.org Subsequent hydrolysis of the ester and nitrile groups would yield the desired indole-3-carboxylic acid.

Another powerful method for constructing substituted indoles is the Japp-Klingemann reaction. wikipedia.orgchemeurope.com This reaction synthesizes arylhydrazones from the coupling of an aryl diazonium salt with a β-keto-acid or β-keto-ester. wikipedia.orgnumberanalytics.com The resulting hydrazone is a key intermediate which can then be cyclized under acidic conditions via the Fischer indole synthesis to form the indole ring. wikipedia.orgchemeurope.com For instance, the synthesis of 5-carboxy-6-chloroindole has been successfully achieved starting from 4-amino-2-chloro-3-iodobenzoic acid by utilizing the Japp-Klingemann approach. researchgate.net This demonstrates the utility of this pathway for preparing specifically substituted indole carboxylic acids.

Decarboxylative Reactions of Indole-3-carboxylic Acids

Decarboxylation is a fundamental transformation of indole-3-carboxylic acids, providing a route to 3-substituted indoles by replacing the carboxyl group. This can be achieved through both chemical and enzymatic methods, each with distinct mechanisms.

Gold(III)-Catalyzed Decarboxylative C3-Benzylation

A notable chemical method is the gold(III)-catalyzed decarboxylative coupling of indole-3-carboxylic acids with benzylic alcohols. This reaction provides a direct and efficient pathway to synthesize 3-benzylindoles in moderate to excellent yields (50-93%) in water, releasing only carbon dioxide and water as byproducts. dundee.ac.uk

The proposed mechanism for this transformation involves several key steps. Initially, the gold(III) catalyst coordinates with the indole-3-carboxylic acid. This is followed by an electrophilic attack of the gold species at the C3 position of the indole ring, which facilitates the subsequent decarboxylation. A Hammett study of the protodecarboxylation revealed a negative ρ value, indicating a buildup of positive charge on the indole ring in the transition state. dundee.ac.uk Furthermore, a kinetic solvent isotope effect (KSIE) of 2.7 (comparing initial rates in H₂O and D₂O) supports the proposed pathway. dundee.ac.uk The reaction is effective for a range of substituted indole-3-carboxylic acids, including those with electron-donating (e.g., OMe, Me) and electron-withdrawing (e.g., Br) groups on the benzene (B151609) ring. dundee.ac.uk Given that chloro-substituents are also electron-withdrawing, this compound is expected to be a viable substrate for this transformation.

Reaction of substituted indole-3-carboxylic acids with benzhydrol. Data sourced from The Journal of Organic Chemistry, 2019. dundee.ac.uk

| Substituent on Indole Ring | Product | Yield (%) |

|---|---|---|

| 1-Methyl | 3o | 68 |

| 5-Methoxy | 3p | 57 |

| 5-Methyl | 3q | 50 |

| 5-Bromo | 3r | 62 |

| N-Benzyl | 3m | 71 |

Enzymatic Decarboxylation by Indole-3-carboxylic Acid Decarboxylase

In biological systems, the decarboxylation of indole-3-carboxylic acid is catalyzed by the enzyme indole-3-carboxylate (B1236618) decarboxylase. A novel, reversible version of this enzyme was discovered in the bacterium Arthrobacter nicotianae. nih.gov This enzyme catalyzes the non-oxidative decarboxylation of indole-3-carboxylate to produce indole and carbon dioxide. nih.gov

Mechanistically, this enzymatic reaction is highly specific and does not require any cofactors for its activity. nih.gov The enzyme from A. nicotianae was found to have a molecular mass of approximately 258 kDa. nih.gov Investigations into the substrate scope of this decarboxylase revealed that it has strict specificity for indole-3-carboxylic acid. A range of other related compounds, including indole-2-carboxylic acid and various other heteroaromatic carboxylic acids, were tested and showed no decarboxylase activity. acs.org This high degree of substrate specificity strongly suggests that substituted derivatives such as this compound would not be processed by this particular enzyme, highlighting a key difference between the broad applicability of chemical catalysis and the precise nature of enzymatic transformations.

Oxidation Chemistry and Electrochemical Redox Mechanisms of Indole Carboxylic Acids

The indole nucleus is electron-rich and susceptible to oxidation. The electrochemical oxidation of indole carboxylic acids has been studied to understand the reaction mechanisms and identify the resulting products. The specific pathway and products are highly dependent on the position of the substituents and the reaction conditions.

The electrochemical oxidation of indole derivatives is generally an irreversible, pH-dependent process. For many 3-substituted indoles, electrochemical oxidation leads to the formation of the corresponding 2-oxindole. This transformation can be achieved in the presence of potassium bromide, where the reaction is believed to proceed through the electrochemical generation of bromine (Br₂), which then reacts with the indole. Subsequent hydrolysis yields the 2-oxindole product.

Studies on indole-2-carboxylic acid have shown that its oxidation at a pyrolytic graphite (B72142) electrode can lead to a variety of products, including 2,4-, 2,6-, and 2,7-dioxindoles, as well as C-O-C and C-C linked dimers. The electrochemical behavior of 5-substituted indoles has also been investigated, revealing that the redox potential of the molecule is influenced by the electronic nature of the substituent at the C5 position. A linear relationship has been observed between the half-wave potential and the Hammett substituent constant (σ⁺ or σ⁻), indicating that the substituent's electronic effects are transmitted through the π-electron system.

While specific electrochemical studies on this compound are not detailed in the available literature, the general principles of indole oxidation suggest a likely reaction pathway. The two electron-withdrawing chloro groups on the benzene ring would decrease the electron density of the indole system. This would make the molecule more difficult to oxidize, resulting in a higher oxidation potential compared to the unsubstituted parent compound. The primary site of oxidation would still be expected to be the pyrrole (B145914) ring, likely leading to the formation of a 2-oxindole derivative upon electrochemical treatment.

Advanced Structural Elucidation and Conformational Analysis in Indole 3 Carboxylic Acid Research

Single-Crystal X-ray Diffraction Studies of Indole-3-carboxylic Acid Derivatives

Single-crystal X-ray diffraction is a definitive method for determining the precise atomic arrangement within a crystalline solid. For indole-3-carboxylic acid derivatives, this technique reveals critical information about their solid-state conformation, crystal packing, and the nature of non-covalent interactions. While specific crystallographic data for 5,6-dichloro-1H-indole-3-carboxylic acid is not extensively detailed in published literature, analysis of closely related halogen-substituted analogs like 5-chloro-1H-indole-3-carboxylic acid and 5-fluoro-1H-indole-3-carboxylic acid provides a robust model for its expected structural characteristics. researchgate.netnih.gov

In the crystal structures of indole-3-carboxylic acid derivatives, intermolecular hydrogen bonding is a dominant force directing molecular assembly. Typically, the carboxylic acid groups of two separate molecules interact to form centrosymmetric cyclic dimers. mdpi.com This interaction is characterized by a pair of strong O—H···O hydrogen bonds, creating a stable eight-membered ring motif, commonly described with the graph-set notation R²₂(8). nih.gov

| Parameter | 5-Chloro-1H-indole-3-carboxylic acid researchgate.net | 5-Fluoro-1H-indole-3-carboxylic acid nih.gov |

|---|---|---|

| Formula | C₉H₆ClNO₂ | C₉H₆FNO₂ |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pbca | P2₁/n |

| a (Å) | 7.2934 (15) | 4.4176 (9) |

| b (Å) | 13.065 (3) | 11.073 (2) |

| c (Å) | 17.902 (4) | 16.014 (3) |

| β (°) | 90 | 96.63 (3) |

| Volume (ų) | 1705.9 (6) | 778.1 (3) |

Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures, is a significant phenomenon in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit varied physical properties, including solubility, stability, and melting point. This phenomenon has been observed in indole (B1671886) carboxylic acid derivatives, such as 5-methoxy-1H-indole-2-carboxylic acid, for which multiple polymorphic forms have been identified. mdpi.com

The structural implications of polymorphism arise from differences in molecular conformation and/or intermolecular interactions. For indole carboxylic acids, this can involve variations in the hydrogen-bonding network. For example, while the formation of O—H···O cyclic dimers is common, the subsequent arrangement of these dimers via N—H···O bonds or other interactions can differ, leading to distinct crystal packing and, consequently, different polymorphs. mdpi.com The specific crystallization conditions, such as solvent and temperature, can influence which polymorphic form is obtained.

Indole-based compounds, including indole carboxylic acids, are recognized for their biological activity, often acting as inhibitors by binding to the active sites of enzymes. While specific crystal structures of this compound complexed with an enzyme are not readily found, studies on analogous structures provide insight into potential binding modes. For example, indole-2-carboxylic acid derivatives have been identified as inhibitors of HIV-1 integrase. nih.gov

In such enzyme-inhibitor complexes, the indole scaffold acts as a key recognition element. X-ray crystallography of these complexes reveals that the carboxylic acid group often plays a crucial role in binding by chelating essential metal ion co-factors, such as Mg²⁺, within the enzyme's active site. nih.gov The indole ring itself can form hydrophobic or π–π stacking interactions with amino acid residues, anchoring the inhibitor in place. These detailed structural analyses are vital for understanding the mechanism of action and for the rational design of more potent therapeutic agents. nih.gov

Advanced Spectroscopic Characterization Techniques for Indole Carboxylic Acids

Spectroscopic methods are indispensable for elucidating the molecular structure of compounds in various states. For this compound, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide complementary information for unambiguous structural assignment and functional group identification.

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. In the ¹H NMR spectrum of an indole carboxylic acid, the acidic proton of the carboxyl group (–COOH) is highly characteristic, typically appearing as a broad singlet far downfield, often around 10–12 ppm, due to deshielding and hydrogen bonding. openstax.orglibretexts.org The N-H proton of the indole ring also appears as a broad singlet, usually in the 8-9 ppm region. The aromatic protons on the indole ring system will present signals in the 7-8 ppm range, with their specific chemical shifts and coupling patterns influenced by the electron-withdrawing effects of the two chlorine atoms at the C5 and C6 positions.

In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid is a key indicator, resonating in the downfield region of 165–185 ppm. openstax.org The carbons of the indole ring appear between approximately 100 and 140 ppm. The positions of the chlorinated carbons (C5 and C6) and their neighbors will be shifted relative to the parent indole-3-carboxylic acid due to the electronic effects of the chlorine substituents.

| Atom | Type | Predicted Chemical Shift (ppm) |

|---|---|---|

| -COOH | ¹H | ~12.0 (broad singlet) |

| N-H | ¹H | ~8.5 (broad singlet) |

| H2, H4, H7 | ¹H | 7.2 - 8.2 |

| -COOH | ¹³C | 165 - 180 |

| C2, C3a, C7a | ¹³C | 120 - 140 |

| C3, C4, C7 | ¹³C | 100 - 125 |

| C5, C6 | ¹³C | 125 - 135 (attached to Cl) |

IR spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups. For carboxylic acids like this compound, the spectrum is dominated by features related to the carboxyl group and the indole ring.

The most prominent feature is an exceptionally broad O–H stretching absorption, which typically spans from 2500 to 3300 cm⁻¹. openstax.orglibretexts.org This broadening is a direct consequence of the strong hydrogen bonding in the dimeric structures prevalent in the solid state, a finding that corroborates the X-ray diffraction data. The C=O stretching vibration of the carboxyl group appears as a strong, sharp band. In hydrogen-bonded dimers, this peak is typically found at a lower frequency, around 1710 cm⁻¹, whereas for a free (monomeric) acid, it would be closer to 1760 cm⁻¹. openstax.orglibretexts.org

Other key vibrational modes include the N-H stretch of the indole ring, which is observed as a moderate peak around 3300-3500 cm⁻¹, and C-O stretching and O-H bending vibrations within the 1440-1210 cm⁻¹ region. researchgate.net Vibrations corresponding to the aromatic C-H and C=C bonds of the indole structure, as well as C-Cl stretches, will also be present in the fingerprint region of the spectrum.

| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid (H-bonded) | 2500 - 3300 | Strong, Very Broad |

| N-H Stretch | Indole | 3300 - 3500 | Medium |

| C=O Stretch | Carboxylic Acid (Dimer) | 1700 - 1725 | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Weak |

| C-O Stretch / O-H Bend | Carboxylic Acid | 1210 - 1440 | Medium |

| C-Cl Stretch | Aryl Halide | 1000 - 1100 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry serves as a definitive analytical technique for determining the molecular weight and elucidating the structure of this compound. Through controlled fragmentation, MS provides insightful data that confirms the compound's elemental composition and the specific arrangement of its functional groups.

Molecular Ion Peak and Isotopic Distribution

The nominal molecular weight of this compound is approximately 230.06 g/mol . In high-resolution mass spectrometry, the monoisotopic mass of the molecular ion ([M]⁺˙) is calculated to be 228.97 Da for the most abundant isotopes (¹H, ¹²C, ¹⁴N, ¹⁶O, ³⁵Cl). A crucial characteristic in the mass spectrum of this compound is the distinctive isotopic pattern caused by the two chlorine atoms. libretexts.org

Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. libretexts.orgyoutube.com For a molecule containing two chlorine atoms, the mass spectrum will exhibit a characteristic cluster of peaks for the molecular ion:

[M]⁺˙: The peak corresponding to the molecule with two ³⁵Cl isotopes.

[M+2]⁺˙: A peak two mass units higher, corresponding to the molecule containing one ³⁵Cl and one ³⁷Cl isotope.

[M+4]⁺˙: A peak four mass units higher, corresponding to the molecule with two ³⁷Cl isotopes.

The expected relative intensity ratio of these [M]⁺˙, [M+2]⁺˙, and [M+4]⁺˙ peaks is approximately 9:6:1. whitman.edu This unique isotopic signature is a powerful diagnostic tool, providing unambiguous confirmation of the presence of two chlorine atoms within the molecular structure.

Table 1: Predicted Molecular Ion Cluster for this compound :heavy_check_mark: This is an interactive table. Click the headers to sort.

| Ion | m/z (Da) | Description | Predicted Relative Intensity |

|---|---|---|---|

| [M]⁺˙ | 228.97 | Contains two ³⁵Cl isotopes | 100% (Normalized) |

| [M+2]⁺˙ | 230.97 | Contains one ³⁵Cl and one ³⁷Cl isotope | ~65% |

Principal Fragmentation Pathways

Upon ionization, typically through electron impact (EI), the molecular ion of this compound becomes energetically unstable and undergoes predictable fragmentation. The analysis of these fragment ions provides a roadmap to the compound's structure. The primary fragmentation pathways are dominated by the carboxylic acid functional group. libretexts.org

Key fragmentation processes observed for indole carboxylic acids include the loss of a hydroxyl radical (•OH) and decarboxylation. cdnsciencepub.comcdnsciencepub.com

Loss of Hydroxyl Radical (•OH): A common initial fragmentation step for carboxylic acids is the cleavage of the C-OH bond, resulting in the loss of a hydroxyl radical (17 Da). libretexts.org This leads to the formation of a stable acylium ion.

Decarboxylation (Loss of •COOH or CO₂): The most significant fragmentation pathway for indole-3-carboxylic acids is often the loss of the entire carboxyl group (•COOH), a neutral loss of 45 Da. libretexts.org This results in the formation of the 5,6-dichloro-1H-indole radical cation. Alternatively, the loss of a carbon dioxide (CO₂) molecule (44 Da) can occur, which is a characteristic fragmentation for many carboxylic acids. nih.gov This fragmentation is particularly prominent and results in a stable fragment that retains the dichlorinated indole ring structure.

The resulting dichlorinated indole fragment can undergo further fragmentation, such as the loss of a chlorine atom or cleavage of the indole ring, but the initial losses associated with the carboxylic acid group are typically the most abundant in the spectrum.

Table 2: Predicted Major Fragment Ions for this compound :heavy_check_mark: This is an interactive table. Click the headers to sort.

| Proposed Fragment Ion | m/z (Da) | Neutral Loss | Description |

|---|---|---|---|

| [M-OH]⁺ | 212.97 | 17 (•OH) | Formation of the acylium ion resulting from the loss of a hydroxyl radical. |

| [M-CO₂]⁺˙ | 184.99 | 44 (CO₂) | Ion formed by the loss of carbon dioxide, a common decarboxylation pathway. |

The combination of the distinct molecular ion cluster and the predictable fragmentation pattern, particularly the facile loss of the carboxylic acid group, allows for the confident identification and structural confirmation of this compound using mass spectrometry.

Computational Chemistry and Molecular Modeling of 5,6 Dichloro 1h Indole 3 Carboxylic Acid and Its Interactions

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Correlation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. niscpr.res.in It is a widely used method for calculating the structural, spectroscopic, and electronic properties of molecules. researchgate.netnih.gov For 5,6-dichloro-1H-indole-3-carboxylic acid, DFT calculations can provide a detailed understanding of its molecular geometry, vibrational frequencies, and electronic properties, which are crucial for correlating with experimental spectroscopic data.

Theoretical calculations are typically performed using a functional, such as B3LYP, and a basis set like 6-311++G(d,p). niscpr.res.innih.gov The optimized molecular structure provides information on bond lengths, bond angles, and dihedral angles. This optimized geometry corresponds to the minimum energy conformation of the molecule.

One of the key applications of DFT in this context is the prediction of spectroscopic data. The calculated vibrational frequencies can be correlated with experimental FT-IR and Raman spectra, aiding in the assignment of vibrational modes. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule. scispace.com

Furthermore, DFT calculations yield valuable information about the electronic properties of the molecule through the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller energy gap suggests higher reactivity.

Below is a representative table of electronic properties that can be calculated for this compound using DFT.

| Parameter | Description | Illustrative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.5 eV |

| Ionization Potential (I) | The minimum energy required to remove an electron | 6.5 eV |

| Electron Affinity (A) | The energy released when an electron is added | 2.0 eV |

| Global Hardness (η) | Resistance to change in electron distribution | 2.25 eV |

| Chemical Potential (μ) | The escaping tendency of an electron from a system | -4.25 eV |

| Electrophilicity Index (ω) | A measure of the electrophilic power of a molecule | 2.01 eV |

This interactive table contains illustrative data based on typical DFT calculations for similar indole (B1671886) derivatives.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are crucial for understanding intermolecular interactions.

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) in Ligand Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govnih.gov The fundamental principle of QSAR is that the variation in the biological activity of a set of molecules is correlated with changes in their physicochemical properties. iosrjournals.org These models are instrumental in drug discovery for predicting the activity of new, unsynthesized compounds. researchgate.net

For a series of derivatives of this compound, a QSAR study would involve calculating a variety of molecular descriptors. These descriptors can be classified into several categories:

Electronic Descriptors: Charges on atoms, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular weight, volume, surface area, molar refractivity.

Hydrophobic Descriptors: LogP (partition coefficient).

Topological Descriptors: Indices that describe the connectivity of atoms in the molecule.

Once these descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that goes a step further by analyzing the steric and electrostatic fields surrounding the molecules. nih.gov The process involves aligning a set of molecules, typically using the most active compound as a template. The aligned molecules are then placed in a 3D grid, and the steric and electrostatic interaction energies with a probe atom are calculated at each grid point. nih.gov These energy values serve as the descriptors for the PLS analysis.

The results of a CoMFA study are often visualized as 3D contour maps. These maps highlight regions where certain properties are favorable or unfavorable for biological activity. For instance, a green contour map might indicate regions where bulky groups increase activity, while a yellow map could show where bulky groups decrease activity. Similarly, blue contours may indicate regions where positive charges enhance activity, and red contours where negative charges are favorable. These maps provide intuitive guidance for designing new ligands with improved potency. nih.gov A study on analogs of (E)-3-(2-carboxy-2-phenylvinyl)-4,6-dichloro-1H-indole-2-carboxylic acid successfully used CoMFA to guide the synthesis of potent and selective antagonists of the glycine (B1666218) site of the NMDA receptor. nih.gov

A typical data table for a QSAR/CoMFA study would include the compounds in the series, their experimental and predicted biological activities, and the values of the descriptors used in the final model.

| Compound | Experimental pIC50 | Predicted pIC50 | Descriptor 1 (e.g., LogP) | Descriptor 2 (e.g., Steric Field) | Descriptor 3 (e.g., Electrostatic Field) |

| Analog 1 | 6.5 | 6.4 | 3.2 | 0.5 | -1.2 |

| Analog 2 | 7.1 | 7.2 | 3.5 | 0.8 | -1.5 |

| Analog 3 | 5.9 | 5.8 | 2.9 | 0.3 | -0.9 |

| Analog 4 | 7.5 | 7.4 | 3.8 | 1.1 | -1.8 |

This interactive table provides an example of data that would be generated in a QSAR/CoMFA study.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. jabonline.innih.gov This method is crucial in structure-based drug design for understanding the binding mode of a ligand and for virtual screening of large compound libraries. nih.gov

For this compound, molecular docking can be used to predict its interaction with a specific biological target, such as an enzyme or a receptor. The process requires the 3D structure of the target protein, which is often obtained from X-ray crystallography or NMR spectroscopy. nih.gov The ligand is then placed in the binding site of the receptor, and various algorithms are used to explore different binding poses and score them based on their binding energy. A lower binding energy generally indicates a more stable complex. nih.gov

The results of a docking study provide detailed information about the intermolecular interactions between the ligand and the receptor, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, a study on a related compound, 5,6-Dichloro-2-[2-(pyridin-2-yl)ethyl]isoindoline-1,3-dione, used molecular docking to investigate its binding to bovine serum albumin, identifying the key amino acid residues involved in the interaction. nih.gov

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor interaction. mdpi.com While docking provides a static snapshot of the binding pose, MD simulations can predict the behavior of the complex over time, taking into account the flexibility of both the ligand and the receptor. nih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion.

An MD simulation of the this compound-receptor complex can be used to assess the stability of the docked pose. mdpi.com Key parameters analyzed during an MD simulation include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the Root Mean Square Fluctuation (RMSF) of individual amino acid residues, which highlights flexible regions of the protein. scielo.br Furthermore, MD simulations can be used to calculate the binding free energy, providing a more accurate estimation of the binding affinity.

Below is a representative table summarizing the types of data obtained from molecular docking and MD simulations.

| Parameter | Description | Illustrative Finding |

| Binding Energy (Docking) | The estimated free energy of binding from the docking calculation. | -8.5 kcal/mol |

| Key Interacting Residues | Amino acids in the receptor's active site that form significant interactions with the ligand. | Hydrogen bonds with Ser122, Tyr159; Hydrophobic interactions with Phe290, Trp294. |

| RMSD (MD Simulation) | Root Mean Square Deviation of the complex over the simulation time, indicating stability. | Stable trajectory with an average RMSD of 2.1 Å. |

| Binding Free Energy (MD) | More accurate calculation of binding affinity from the simulation. | -45 kcal/mol |

This interactive table illustrates the kind of data generated from molecular docking and molecular dynamics studies.

Mechanistic Biological Research and Receptor Pharmacology of 5,6 Dichloro 1h Indole 3 Carboxylic Acid Derivatives

GPR17 Receptor Agonism and Related Structure-Activity Relationships (SARs) of Dichloro-Indole Analogs

The G protein-coupled receptor 17 (GPR17) is recognized as a significant target in the central nervous system, playing a role in the modulation of myelination. Dichloro-indole analogs, particularly derivatives of 2-carboxy-4,6-dichloro-1H-indole-3-propionic acid, have been identified as agonists of this receptor, prompting further investigation into their therapeutic potential.

Development of Radiolabeled GPR17 Ligands for Binding Assays

To facilitate the study of GPR17 and its ligands, a radiolabeled version of a key dichloro-indole derivative has been developed. The synthetic GPR17 agonist, 2-carboxy-4,6-dichloro-1H-indole-3-propionic acid, served as the basis for the radioligand [3H]PSB-12150. researchgate.net This was achieved through the catalytic hydrogenation of its propenoic acid precursor with tritium (B154650) gas, resulting in a radioligand with a high specific activity of 17 Ci/mmol. researchgate.net

Binding assays using [3H]PSB-12150 on membranes from Chinese hamster ovary (CHO) cells recombinantly expressing human GPR17 demonstrated specific and saturable binding to a single site. researchgate.net This development has been instrumental in establishing a competition assay procedure to determine the binding affinities of other unlabeled compounds for the GPR17 receptor, providing a crucial tool for further drug discovery and characterization. researchgate.netnih.gov

Optimization of GPR17 Agonists through Systematic Structural Modification

Systematic structural modifications of the parent compound, 3-(2-carboxy-4,6-dichloro-indol-3-yl)propionic acid (referred to as MDL29,951 in some literature), have been undertaken to explore the structure-activity relationships (SARs) and optimize GPR17 agonism. nih.govnih.govontosight.ai Biological evaluation of a series of these derivatives was conducted using calcium mobilization assays in 1321N1 astrocytoma cells that recombinantly express human GPR17. nih.govnih.govontosight.ai

These studies have provided initial insights into the structural requirements for potent GPR17 agonism. For instance, the replacement of the chloro groups at the 4 and 6 positions with bromo groups resulted in a compound, 3-(2-carboxy-4,6-dibromo-indol-3-yl)propionic acid, which exhibited similar potency to the parent compound, with an EC50 value of 202 nM. nih.govnih.govontosight.ai This suggests that bulky, electron-withdrawing groups at these positions are well-tolerated and may even be beneficial for activity. Further studies have indicated that while the 6-position can accommodate larger lipophilic residues, the 4-position is less tolerant of bulky substituents. derpharmachemica.com

| Compound | Substitution Pattern | EC50 (nM) |

|---|---|---|

| 3-(2-carboxy-4,6-dichloro-indol-3-yl)propionic acid | 4,6-dichloro | 332 |

| 3-(2-carboxy-4,6-dibromo-indol-3-yl)propionic acid | 4,6-dibromo | 202 |

| 3-(2-carboxy-4-bromo-6-chloro-indol-3-yl)propionic acid | 4-bromo, 6-chloro | >10,000 |

| 3-(2-carboxy-4-chloro-6-bromo-indol-3-yl)propionic acid | 4-chloro, 6-bromo | 4,790 |

Selective N-methyl-D-aspartate (NMDA) Receptor Antagonism at the Glycine (B1666218) Site by Dichloro-Indole Derivatives

Derivatives of 4,6-dichloroindole-2-carboxylic acid are also recognized as antagonists of the glycine binding site on the N-methyl-D-aspartate (NMDA) receptor. nih.gov To investigate the influence of various substituents at the C-3 position on the affinity for this site, a series of novel 3-indolylmethyl derivatives were synthesized. These included compounds with both ring-open (amines, sulfonamides, amides, ureas) and cyclic (imidazolidin-2-ones, (thio)hydantoins) substituents. nih.gov

Among these, derivatives bearing a hydantoin (B18101) substituent at the C-3 position of the indole (B1671886) nucleus were identified as particularly potent inhibitors of the binding of the glycine site-specific ligand [3H]MDL 105,519 to pig cortical brain membranes. nih.gov These findings confirm a pharmacophore model that suggests a hydrogen-bond acceptor and an aromatic substituent at the C-3 position of the indole are key features for high-affinity binding to the NMDA receptor's glycine site. nih.gov

| Compound Derivative | Substituent at C-3 | Ki (µM) |

|---|---|---|

| Hydantoin Derivative 1 | Hydantoin | 0.058 |

| Hydantoin Derivative 2 | Phenyl-substituted Hydantoin | 0.022 |

| Urea Derivative | Urea | 0.014 |

Cysteinyl Leukotriene Receptor (CysLT1 and CysLT2) Antagonism by Indole-2-carboxylic Acid Derivatives

Research into the therapeutic potential of indole derivatives has also extended to their activity as antagonists of cysteinyl leukotriene receptors (CysLT). A high-throughput screening campaign identified an indole-2-carboxylic acid derivative as a micromolar CysLT1 antagonist with no activity at the CysLT2 receptor. mdpi.com This discovery prompted further optimization to develop more potent and selective CysLT1 antagonists. mdpi.com

Through structural modifications, a novel and highly potent and selective CysLT1 antagonist was identified: 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid. nih.gov This compound demonstrated a significant increase in potency for the CysLT1 receptor and maintained selectivity over the CysLT2 receptor. nih.gov

| Compound | IC50 for CysLT1 (µM) | IC50 for CysLT2 (µM) |

|---|---|---|

| Initial Indole Derivative | 0.66 | >10 |

| Optimized Indole Derivative (17k) | 0.0059 | 15 |

Enzyme Inhibition Studies of Indole Carboxylic Acids

The biological activities of indole carboxylic acids also encompass enzyme inhibition, with studies exploring their potential as antioxidants through the inhibition of lipid peroxidation and scavenging of reactive oxygen species.

Inhibition of Lipid Peroxidation and Scavenging of Superoxide (B77818) Anion Radicals

Studies on various indole derivatives have demonstrated their capacity to inhibit lipid peroxidation and scavenge superoxide anion radicals. For instance, N-substituted indole-2-carboxylic acid esters have been shown to possess the ability to scavenge superoxide anion radicals and hydroxyl radicals, as well as quench singlet oxygen. In one study, several of the tested indole esters inhibited light emission from a superoxide anion radical system by at least 60% at a concentration of 1 mmol/L.

Furthermore, other research has indicated that pineal indoles, including 5-methoxyindole-3-acetic acid and 5-hydroxyindole-3-acetic acid, can potently suppress the formation of superoxide radicals. While specific data for 5,6-dichloro-1H-indole-3-carboxylic acid is limited in this context, the broader class of indole carboxylic acids demonstrates significant potential as antioxidants by interfering with the processes of lipid peroxidation and scavenging harmful reactive oxygen species.

Monoamine Oxidase B (MAO-B) Inhibitory Activity

Derivatives of indole-carboxylic acid have been investigated for their potential to inhibit monoamine oxidase B (MAO-B), an enzyme of significant interest in the context of neurodegenerative diseases such as Parkinson's disease. The inhibition of MAO-B can prevent the breakdown of dopamine, thereby increasing its availability in the brain.

Research has led to the discovery of highly potent and selective MAO-B inhibitors based on the indole structure. One such derivative, 3,4-dichloro-N-(1H-indol-5-yl)benzamide, demonstrated a significant increase in potency compared to earlier lead compounds. researchgate.net This compound was found to have an IC50 value of 42 nM for human MAO-B (hMAO-B). researchgate.net Further kinetic analysis revealed that it acts as a reversible and competitive inhibitor, with a Ki value of 7 nM. researchgate.net Its selectivity for MAO-B over MAO-A is noteworthy, with a selectivity index (SI) greater than 2375, which is a marked improvement over established inhibitors like rasagiline. researchgate.net

The structure-activity relationship (SAR) studies of related indole derivatives, such as indole-5,6-dicarbonitriles, have provided insights into the chemical features that govern MAO-B inhibition. For instance, modifications like methylation of the indole nitrogen were found to eliminate MAO-B inhibitory activity, highlighting the importance of the NH group for receptor interaction. nih.gov Similarly, replacing a 2-phenyl ring with a thienyl group resulted in a significant reduction of MAO-B inhibition. nih.gov While not carboxylic acid derivatives themselves, these findings for structurally similar indole compounds underscore the sensitivity of the MAO-B active site to the specific substitutions on the indole core.

| Compound | IC50 (nM) | Ki (nM) | Selectivity Index (SI) vs MAO-A | Inhibition Mode |

|---|---|---|---|---|

| 3,4-dichloro-N-(1H-indol-5-yl)benzamide | 42 | 7 | >2375 | Reversible, Competitive |

Cellular Neuroprotective Effects of Indole-Carboxylic Acid Derivatives in in vitro Models

Indole-based compounds, including derivatives of indole-carboxylic acid, have demonstrated neuroprotective properties in various in vitro models of neurotoxicity. These studies are crucial for understanding the potential of these compounds to mitigate neuronal damage associated with oxidative stress and neurodegenerative conditions.

In one key study, the neuroprotective effect of 3,4-dichloro-N-(1H-indol-5-yl)benzamide was assessed against neuronal damage induced by the neurotoxin 6-hydroxydopamine (6-OHDA) in PC12 cells, a common in vitro model for Parkinson's disease research. researchgate.net The compound exhibited a promising neuroprotective effect, proving to be more effective than the established MAO-B inhibitor, rasagiline, in this cellular model. researchgate.net This suggests that its therapeutic potential may extend beyond simple enzyme inhibition to include direct cellular protection.

Broader research into indole-phenolic derivatives supports the neuroprotective capacity of the indole nucleus. nih.gov These compounds have shown strong antioxidant and cytoprotective effects in cellular models. nih.gov Specifically, in SH-SY5Y neuroblastoma cells subjected to oxidative stress by hydrogen peroxide (H2O2), various indole derivatives significantly preserved cell viability. nih.gov For instance, treatment with these compounds resulted in cell viability ranging from approximately 76% to 89%, compared to about 52% viability in cells treated with H2O2 alone. nih.gov These findings highlight the ability of the indole scaffold to counter reactive oxygen species (ROS) and protect neuronal cells from oxidative damage. nih.gov

| Treatment | Cell Viability (%) |

|---|---|

| Control | 100 |

| H2O2 Alone | 52.28 ± 1.77 |

| Indole Derivative 12 + H2O2 | 79.98 ± 3.15 |

| Indole Derivative 13 + H2O2 | 76.93 ± 6.11 |

| Indole Derivative 14 + H2O2 | 76.18 ± 0.74 |

| Indole Derivative 20 + H2O2 | 83.69 ± 3.22 |

| Indole Derivative 21 + H2O2 | 89.41 ± 5.03 |

| Indole Derivative 22 + H2O2 | 83.59 ± 1.83 |

Data adapted from a study on indole-phenolic derivatives showing their protective effects against H2O2-induced stress. nih.gov

Synergistic Biological Effects of Indole-3-carboxylic Acid with Endogenous Compounds

Indole-3-carboxylic acid (3-ICA), a closely related compound to the title molecule, has been identified as a synergist that can enhance the biological activity of other compounds. Research has demonstrated a significant synergistic interaction between 3-ICA and jasmonic acid (JA), a plant hormone involved in defense responses. frontiersin.orgnih.gov

In a study investigating the antifungal activity against the plant pathogen Blumeria graminis (wheat powdery mildew), it was found that while jasmonic acid possessed notable bioactivity on its own, its efficacy was dramatically increased in the presence of indole-3-carboxylic acid. nih.gov The synergistic effect was observed across a wide range of concentration ratios of 3-ICA to JA, from 1:9 to 9:1. frontiersin.orgnih.gov

The strength of this interaction was quantified using a synergistic coefficient. The most potent synergistic effect was recorded at a 2:8 ratio of 3-ICA to JA, which yielded the highest synergistic coefficient of 22.95. nih.gov Histological analysis confirmed that this synergistic combination significantly inhibited critical stages of the fungal infection process. nih.gov While this research was conducted in a plant pathology context, it provides a clear and quantified example of the ability of indole-3-carboxylic acid to act as a synergist, potentiating the biological effects of an endogenous signaling compound. This principle of synergy could be relevant in other biological systems as well.

| Ratio (3-ICA:JA) | Observed Effect | Synergistic Coefficient (R-value) |

|---|---|---|

| 1:9 to 9:1 | Significant synergistic effect on B. graminis | 2.1 to 22.95 |

| 2:8 | Highest synergistic effect | 22.95 |

Future Directions and Emerging Research Avenues for 5,6 Dichloro 1h Indole 3 Carboxylic Acid

Exploration of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Future research into 5,6-dichloro-1H-indole-3-carboxylic acid should prioritize the exploration of novel and sustainable synthetic routes.

Current synthetic strategies for indole-3-carboxylic acids often involve multi-step processes that may utilize hazardous reagents. For instance, a common approach involves the hydrolysis of a 3-trichloroacetyl indole (B1671886) precursor. While effective, this method generates significant waste. A more contemporary approach could involve a flow synthesis methodology, which has been successfully applied to other indole-3-carboxylic esters. This technique often involves the reductive cyclization of a substituted 2-nitrophenyl derivative, which can be adapted for the synthesis of the 5,6-dichloro analogue. The use of flow chemistry can lead to higher yields, improved safety, and easier scalability.

Furthermore, the principles of green chemistry should be integrated into the synthetic design. This could involve exploring catalytic methods that minimize the use of stoichiometric reagents. For example, metal-catalyzed C-H activation and functionalization of the indole core could provide a more direct and atom-economical route to the desired product. The development of a one-pot synthesis from readily available starting materials would be a significant advancement.

Table 1: Potential Sustainable Synthetic Approaches for this compound

| Synthetic Strategy | Potential Advantages | Key Areas for Research |

| Flow Chemistry | Increased efficiency, safety, and scalability. | Optimization of reaction conditions (temperature, pressure, catalysts) for the reductive cyclization of a suitable 3,4-dichloroaniline (B118046) derivative. |

| Catalytic C-H Functionalization | High atom economy, reduced waste. | Identification of suitable catalysts (e.g., palladium, rhodium) and directing groups for the selective carboxylation of 5,6-dichloroindole. |

| Biocatalysis | Mild reaction conditions, high selectivity. | Engineering of enzymes (e.g., tryptophan synthases or related enzymes) to accept chlorinated tryptophan precursors for the biosynthesis of the target molecule. |

| Photoredox Catalysis | Use of visible light as a renewable energy source. | Development of photocatalytic methods for the carboxylation of the indole nucleus under mild conditions. |

Advanced Mechanistic Studies on Specific Bioactivities

The halogenation pattern of an indole ring is known to significantly influence its biological activity. Dichlorination at the 5 and 6 positions can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its interaction with biological targets. Future research should focus on detailed mechanistic studies to elucidate the specific bioactivities of this compound.

Preliminary investigations into structurally related compounds offer intriguing starting points. For example, halogenated indoles have been shown to inhibit biofilm formation in pathogenic bacteria, suggesting a potential role as anti-infective agents. The mechanism of action could involve the disruption of quorum sensing pathways or the inhibition of key enzymes involved in biofilm matrix production.

Furthermore, a related compound, 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid, has been identified as an allosteric inhibitor of fructose-1,6-bisphosphatase, a key enzyme in gluconeogenesis. This finding strongly suggests that this compound could also target specific enzymes with high affinity and selectivity. Advanced mechanistic studies, including enzyme kinetics, X-ray crystallography of protein-ligand complexes, and computational modeling, will be crucial to identify its molecular targets and understand the basis of its biological effects.

Table 2: Potential Bioactivities and Mechanistic Avenues for Investigation

| Potential Bioactivity | Proposed Mechanism of Action | Suggested Experimental Approaches |

| Antibacterial/Antifungal | Inhibition of biofilm formation, disruption of cell wall synthesis, or inhibition of essential metabolic enzymes. | Minimum Inhibitory Concentration (MIC) assays, biofilm inhibition assays, transcriptomic and proteomic analysis of treated pathogens. |

| Anticancer | Inhibition of protein kinases, induction of apoptosis, or disruption of microtubule dynamics. | Cell viability assays on cancer cell lines, cell cycle analysis, apoptosis assays, and target identification using chemical proteomics. |

| Enzyme Inhibition | Competitive, non-competitive, or allosteric inhibition of specific metabolic or signaling enzymes. | Enzyme inhibition assays, isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and structural biology studies (X-ray crystallography, NMR). |

| Auxin Mimicry/Antagonism | Interaction with plant hormone receptors, affecting plant growth and development. | Plant growth assays, receptor binding studies, and analysis of downstream gene expression. |

Development of Next-Generation Molecular Probes and Tool Compounds

The unique structure of this compound makes it an attractive scaffold for the development of next-generation molecular probes and tool compounds. These chemical tools are invaluable for studying complex biological processes.

By incorporating fluorescent moieties or other reporter groups, derivatives of this compound could be transformed into molecular probes to visualize and track specific biological targets within living cells. For example, if the compound is found to bind to a particular protein with high affinity, a fluorescently labeled version could be used to study the localization and dynamics of that protein.

Furthermore, the development of photo-activatable or "caged" derivatives could allow for the precise spatial and temporal control of its biological activity. This would be particularly useful for dissecting complex signaling pathways. Additionally, the carboxylic acid handle provides a convenient point for chemical modification, allowing for the synthesis of a library of derivatives with varying properties. These derivatives could be used to establish structure-activity relationships (SAR) and to develop highly potent and selective tool compounds for basic research and drug discovery.

Table 3: Strategies for Developing Molecular Probes and Tool Compounds

| Probe/Tool Type | Design Strategy | Potential Application |

| Fluorescent Probes | Covalent attachment of a fluorophore (e.g., fluorescein, rhodamine) to the indole scaffold. | Visualization of the subcellular localization of the compound's biological target. |

| Biotinylated Probes | Conjugation with biotin (B1667282) for affinity-based pulldown experiments. | Identification of protein binding partners (target deconvolution). |

| Photoaffinity Probes | Incorporation of a photo-reactive group (e.g., benzophenone, aryl azide). | Covalent labeling of the biological target for identification and structural studies. |

| "Caged" Compounds | Modification of the carboxylic acid or another functional group with a photolabile protecting group. | Spatiotemporal control of the compound's bioactivity in cellular or in vivo studies. |

Q & A

Q. What are the common synthetic routes for 5,6-dichloro-1H-indole-3-carboxylic acid?

The compound is typically synthesized via hydrolysis of its ester precursors. For example, ethyl 6-chloro-1H-indole-3-carboxylate undergoes alkaline hydrolysis (e.g., LiOH in ethanol at 50°C) to yield the carboxylic acid derivative . Alternative routes include Fischer indole synthesis using substituted anilines and ketones under acidic conditions, followed by halogenation steps to introduce chlorine atoms at the 5- and 6-positions .

Q. What analytical techniques are recommended for characterizing this compound?

High-performance liquid chromatography (HPLC) with ≥95% purity thresholds is standard for assessing purity . Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), mass spectrometry (MS) for molecular weight verification, and infrared (IR) spectroscopy to identify carboxylate functional groups. X-ray crystallography may resolve ambiguities in substituent positioning .

Q. How stable is this compound under varying storage conditions?

While specific stability data for this compound is limited, structurally related indole derivatives show stability in dry, inert atmospheres at 2–8°C. Avoid prolonged exposure to light, moisture, or acidic/basic conditions, as hydrolysis or decarboxylation may occur .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective halogenation during synthesis?

Regioselectivity in introducing chlorine atoms at the 5- and 6-positions can be controlled using directing groups (e.g., carboxylate esters) and catalysts like FeCl₃ or AlCl₃. Solvent polarity (e.g., dichloroethane vs. DMF) and temperature gradients (80–120°C) influence reaction kinetics. Monitor intermediates via thin-layer chromatography (TLC) to adjust reaction times .

Q. What methodologies address missing physicochemical data (e.g., melting point, solubility)?

Experimental determination using differential scanning calorimetry (DSC) for melting points and shake-flask methods for solubility in polar/non-polar solvents is recommended. Computational tools like COSMO-RS predict solubility parameters and partition coefficients (logP) when empirical data is unavailable .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved?

Cross-validate with 2D NMR techniques (HSQC, HMBC) to confirm proton-carbon correlations. Compare experimental data with simulated spectra from density functional theory (DFT) calculations. Reproduce synthesis under strictly controlled conditions to isolate and characterize intermediates, ruling out impurities .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

Systematically modify substituents (e.g., replacing chlorine with fluorine or methyl groups) and assess biological activity. For example, ethyl 5,6-difluoro-1H-indazole-3-carboxylate analogs show altered binding affinities in enzyme inhibition assays. Use molecular docking to predict interactions with target proteins .

Q. How to design controlled experiments to assess reactivity under acidic/basic conditions?

Employ factorial design to test variables: pH (1–14), temperature (25–80°C), and reaction time (1–24 hrs). Monitor degradation products via LC-MS and quantify yields using internal standards. Statistical analysis (ANOVA) identifies significant factors influencing stability .

Q. What are the challenges in synthesizing halogenated indole derivatives, and how can they be mitigated?

Competing side reactions (e.g., over-halogenation) are common. Use protecting groups (e.g., tert-butyl esters) for the carboxylic acid moiety during halogenation. Optimize stoichiometry of halogenating agents (e.g., N-chlorosuccinimide) and employ inert atmospheres to minimize oxidation .

Q. How can computational modeling enhance research on this compound?

Molecular dynamics simulations predict conformational flexibility, while quantum mechanical calculations (e.g., DFT) elucidate electronic properties affecting reactivity. Pharmacophore modeling identifies potential biological targets by aligning with known inhibitors (e.g., CysLT1 antagonists) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.